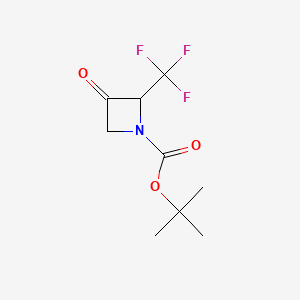

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate

説明

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is a β-lactam derivative featuring a four-membered azetidine ring with a ketone group at position 3 and a trifluoromethyl (-CF₃) substituent at position 2. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic workflows. This compound is pivotal in medicinal chemistry, particularly in the development of neuroprotective agents and enzyme inhibitors, owing to its conformational rigidity and the electron-withdrawing properties of the -CF₃ group .

特性

分子式 |

C9H12F3NO3 |

|---|---|

分子量 |

239.19 g/mol |

IUPAC名 |

tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C9H12F3NO3/c1-8(2,3)16-7(15)13-4-5(14)6(13)9(10,11)12/h6H,4H2,1-3H3 |

InChIキー |

TVLOZHADRHNSSW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoromethylating agents. One common method includes the oxidation of hydroxyl groups on an aza ring to form the ketone . The reaction conditions often require the use of oxidizing agents and may involve catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

化学反応の分析

Types of Reactions

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of the ketone group to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield ketones, while reduction reactions produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.

科学的研究の応用

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may also play a role in binding to enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- The position of the -CF₃ group distinguishes the target compound from analogs. Direct substitution on the azetidine ring (C2) enhances electronic effects on the β-lactam core, whereas analogs with -CF₃ on aryl or benzyl groups (e.g., ) exhibit modified steric and electronic profiles.

- Synthetic complexity : Introducing -CF₃ directly onto the azetidine ring (as in the target compound) likely requires specialized reagents (e.g., trifluoromethylation agents), whereas benzyl- or phenyl-substituted analogs (e.g., ) employ cross-coupling or alkylation strategies.

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The -CF₃ group significantly increases lipophilicity (logP) in the target compound compared to non-fluorinated analogs (e.g., ). However, benzyl-substituted analogs (e.g., ) may exhibit even higher logP due to aromatic hydrophobicity.

- Solubility: The target compound’s moderate solubility in DCM aligns with its use in organic-phase reactions, whereas non-fluorinated analogs (e.g., ) show better solubility in polar solvents like ethyl acetate.

Crystallographic and Conformational Analysis

Such analyses reveal that substituent positioning (e.g., -CF₃ at C2 vs. C3) influences ring puckering and hydrogen-bonding networks, critical for biological interactions.

生物活性

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate, known by its CAS number 398489-26-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 171.19 g/mol |

| Molecular Formula | C9H12F3N2O3 |

| Synonyms | N-Boc-3-azetidinone |

| PubChem ID | 1519404 |

Anticancer Properties

Recent studies have indicated that compounds containing azetidine rings exhibit significant anticancer activities. For instance, a study highlighted the cytotoxic effects of related azetidine derivatives against various cancer cell lines, demonstrating their potential as anticancer agents . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that similar azetidine derivatives possess activity against multidrug-resistant bacteria, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL, indicating moderate efficacy against these pathogens.

Case Studies

- Synthesis and Evaluation :

- Anticancer Screening :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies on similar azetidine derivatives have suggested favorable absorption and distribution characteristics, with acceptable toxicity profiles observed in vivo at higher doses (800 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。